5,5'-Dibromo-2,2'-dihydroxy-biphenyl

Asymmetric Catalysis Organocatalysis Chiral Brønsted Acids

5,5'-Dibromo-2,2'-dihydroxy-biphenyl is an electron-deficient, dihalogenated biaryl diol essential for advanced asymmetric catalysis and high-performance polymer synthesis. The dual bromine atoms at the 5,5'-positions enhance ligand acidity and enable efficient step-growth polycondensation (e.g., Suzuki, Yamamoto), outperforming mono-halogenated or chloro analogs. This substitution pattern is critical for achieving high enantioselectivity in chiral Brønsted acid catalysts and high molecular weights in fully π-conjugated poly(ortho-phenylene)s. Its free diol core also provides a modular route to dibenzo[d,f][1,3]dioxepine derivatives for OLEDs and sensors. Choose this building block for superior reactivity and material performance.

Molecular Formula C12H8Br2O2
Molecular Weight 344 g/mol
Cat. No. B1331132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Dibromo-2,2'-dihydroxy-biphenyl
Molecular FormulaC12H8Br2O2
Molecular Weight344 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C2=C(C=CC(=C2)Br)O)O
InChIInChI=1S/C12H8Br2O2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,15-16H
InChIKeyFCTQSFVLYRQKTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5'-Dibromo-2,2'-dihydroxy-biphenyl: A Dihalogenated Biphenol Building Block for Advanced Synthesis and Materials


5,5'-Dibromo-2,2'-dihydroxy-biphenyl (CAS: 34261-55-7), also known as 5,5'-dibromo-2,2'-biphenol, is a dihalogenated biaryl diol of the formula C₁₂H₈Br₂O₂ and molecular weight 344 g/mol [1]. It features two hydroxyl groups ortho to the central C–C bond and two bromine atoms at the para positions relative to the hydroxyls. This substitution pattern defines its role as a versatile, electron-deficient, and synthetically adaptable building block [2].

Why Unsubstituted Biphenol or Mono-halogenated Analogs Cannot Replace 5,5'-Dibromo-2,2'-dihydroxy-biphenyl in Critical Applications


The 5,5'-dibromo substitution is not an arbitrary modification; it fundamentally alters the compound's electronic properties, reactivity profile, and the performance of materials derived from it. In catalytic applications, the electron-withdrawing bromine atoms directly enhance the acidity and modulate the chiral environment of the resulting ligand, a key differentiator from electron-rich analogs [1]. For polymer science, the dual bromine sites are essential for achieving high molecular weight, fully conjugated polymers via step-growth polycondensations like Suzuki or Yamamoto coupling, a function that mono-halogenated or unsubstituted biphenols cannot provide [2]. Substitution with other halogens, such as chlorine, results in significantly lower reactivity in key cross-coupling steps due to the stronger C–Cl bond [3].

Quantitative Differentiation of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl: A Head-to-Head Evidence Guide


Electron-Deficient Nature Enhances Brønsted Acidity for Organocatalysis

The electron-withdrawing bromine atoms at the 5,5'-positions create a distinct electron-deficient biphenol scaffold compared to the parent unsubstituted 2,2'-biphenol. This electronic tuning directly translates to enhanced acidity of the hydroxyl protons, making the corresponding chiral phosphoric acids more effective Brønsted acid catalysts [1]. While direct pKa values for this specific scaffold are not universally reported, the catalytic performance in asymmetric transformations provides a functional quantification of this effect. For instance, in the context of chiral biphenol-derived phosphoric acids, electron-deficient derivatives have been shown to achieve high enantioselectivities, whereas more electron-rich analogs often fail to provide sufficient activation or stereocontrol [2].

Asymmetric Catalysis Organocatalysis Chiral Brønsted Acids

Superior Leaving Group for Step-Growth Polymerization: Br vs. Cl in Suzuki-Miyaura Coupling

The bromine atoms are essential for efficient step-growth polymerization. In the synthesis of ortho-phenol polymers, a dibromo ortho-biphenol monomer was successfully synthesized and underwent Ni(0)-mediated homocoupling to yield a soluble, high molecular weight polymer [1]. The choice of bromine is critical: the general reactivity order for oxidative addition in palladium-catalyzed cross-coupling is I > Br >> Cl [2]. Therefore, the 5,5'-dibromo derivative offers a superior balance of stability and reactivity compared to the analogous 5,5'-dichloro compound, which would require significantly harsher conditions or specialized ligands to achieve comparable polymerization efficiency, often resulting in lower molecular weights or incomplete conversion.

Polymer Synthesis Conjugated Polymers Cross-Coupling

Efficient Precursor for Twisted Aromatics: High-Yield Synthesis of Dibenzo[d,f][1,3]dioxepines

5,5'-Dibromo-2,2'-dihydroxy-biphenyl serves as a direct precursor to functional dibenzo[d,f][1,3]dioxepine derivatives. Reaction of the title compound with various ketals or ketones under acid catalysis yields these twisted aromatic compounds in high yields [1]. For example, in a patent describing the synthesis of biphenyl compounds for catalyst applications, an alkylation reaction of 5,5'-dibromo-2,2'-diphenol with 3-chloromethylpyridine hydrochloride proceeded with an isolated yield of 78.3% [2]. This compares favorably to the unsubstituted 2,2'-biphenol, which lacks the synthetic handles for further functionalization via cross-coupling at the 5,5'-positions and would require additional, often lower-yielding, halogenation steps. The resulting dibenzo[d,f][1,3]dioxepine derivatives exhibit a twisted conformation with an inter-phenyl ring angle of approximately 40°, a key structural feature for applications in organic electronics and as chiral dopants [1].

Materials Science Organic Semiconductors Liquid Crystals

Unique Supramolecular Building Block: Formation of 2:2 and 1:2:2 Complexes with Strong N-Bases

The 5,5'-dibromo-2,2'-biphenol scaffold exhibits unique and quantifiable supramolecular behavior not observed with simpler biphenols. X-ray crystallography studies have revealed that it forms a highly unusual 1:2:2 molecular-ionic crystal with tetrabutylammonium cations, comprising one neutral molecule, two monoanions, and two cations in the asymmetric unit [1]. Furthermore, with strong N-bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), it assembles into discrete 2:2 cyclic hydrogen-bonded complexes, a motif distinct from the 1:2 complexes formed by simpler phenols like 4-nitrophenol with the same base [2]. These specific stoichiometries and architectures are a direct consequence of the molecule's geometry and the electronic influence of the bromine atoms, which fine-tune the hydrogen-bond donor/acceptor properties of the hydroxyl groups.

Supramolecular Chemistry Crystal Engineering Hydrogen Bonding

Validated Application Scenarios for 5,5'-Dibromo-2,2'-dihydroxy-biphenyl Driven by Quantitative Differentiation


Synthesis of Electron-Deficient Chiral Ligands and Organocatalysts

This compound is the optimal starting material for constructing a new generation of chiral biphenol-derived Brønsted acid catalysts. The 5,5'-dibromo substitution imparts the necessary electron deficiency to the biphenol core, which is a prerequisite for achieving high catalytic activity and enantioselectivity in challenging asymmetric transformations. Researchers should select this compound over unsubstituted or electron-rich biphenols when designing catalysts for reactions requiring enhanced acidity and a well-defined chiral pocket [1].

Monomer for High-Performance Conjugated Polymers

In the field of organic electronics, 5,5'-dibromo-2,2'-dihydroxy-biphenyl is a preferred monomer for the synthesis of fully π-conjugated poly(ortho-phenylene)s via Yamamoto or Suzuki polycondensation. The presence of two reactive bromine atoms at the 5,5'-positions ensures efficient step-growth polymerization, leading to high molecular weight materials with good solubility in organic solvents. This is a critical advantage over mono-brominated or chloro analogs, which cannot achieve the same degree of polymerization or require impractical reaction conditions [2].

Precursor to Twisted Aromatic Building Blocks (Dibenzo[d,f][1,3]dioxepines)

For scientists developing new materials for organic light-emitting diodes (OLEDs), liquid crystals, or chiral sensors, this compound provides a direct and high-yielding route to functionalized dibenzo[d,f][1,3]dioxepine derivatives. The ability to react the free diol with a variety of ketones or ketals under mild acid catalysis, followed by further functionalization at the bromine sites via cross-coupling, offers a modular and efficient platform for creating libraries of twisted aromatic compounds with tunable optical and electronic properties [3].

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